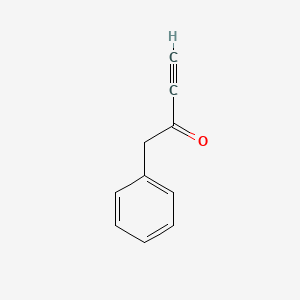

1-Phenylbut-3-yn-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

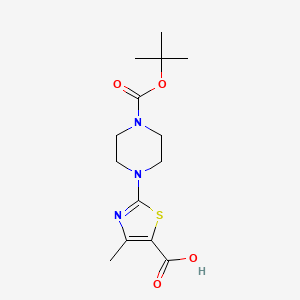

Description

1-Phenylbut-3-yn-2-one is a chemical compound with the molecular formula C10H8O . It has a molecular weight of 144.17 .

Synthesis Analysis

The synthesis of 1-Phenylbut-3-yn-2-one involves several steps. One method involves the phosphine-catalyzed 1,2-reduction of ynones to propargylic alcohols . The process involves commercially available reagents and standard Schlenk techniques .Molecular Structure Analysis

The molecular structure of 1-Phenylbut-3-yn-2-one can be represented by the InChI code: 1S/C10H8O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7H,8H2 .Chemical Reactions Analysis

1-Phenylbut-3-yn-2-one has been found to react with diphenyldiazomethane at 20°С in ethyl ether to afford 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole . The process involves a stage of [3+2]-cycloaddition of the reagents, and the arising 3H-pyrazole subsequently enters in an uncommon [3+6]-cycloaddition with one more molecule of diphenyldiazomethane .Physical And Chemical Properties Analysis

1-Phenylbut-3-yn-2-one is a liquid at room temperature .Scientific Research Applications

Life Science Research

1-Phenylbut-3-yn-2-one: is utilized in life science research for its reactivity in biochemical processes. It serves as a precursor in the synthesis of complex organic compounds, including pharmaceutical intermediates . Its ability to undergo various chemical reactions makes it a valuable tool for developing new medications and studying biological pathways.

Material Science

In material science, 1-Phenylbut-3-yn-2-one contributes to the development of new materials with unique properties. It’s involved in the synthesis of polymers and small molecules that form the basis of advanced materials used in technology and industry .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, where it’s used as a building block for constructing larger, more complex molecules. Its versatility allows for the creation of a wide range of synthetic products, from simple organic molecules to intricate heterocyclic compounds .

Chromatography

1-Phenylbut-3-yn-2-one: is also significant in chromatography, particularly as a standard for calibrating analytical instruments. Its well-defined properties help in the accurate analysis of chemical samples, ensuring precise measurements in research and quality control .

Analytical Research

In analytical research, 1-Phenylbut-3-yn-2-one is used for method development and validation. Researchers rely on its consistent behavior under various conditions to establish new analytical techniques and improve existing ones .

Pharmaceutical Development

As a pharmaceutical intermediate, 1-Phenylbut-3-yn-2-one is instrumental in drug discovery and development. It’s a key ingredient in the synthesis of active pharmaceutical ingredients (APIs) and plays a role in the creation of new therapeutic agents .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of α,β-unsaturated ketones . These compounds are often involved in various biological activities, but the specific targets for 1-Phenylbut-3-yn-2-one remain to be identified.

Biochemical Pathways

Α,β-unsaturated ketones are known to be involved in various biological processes, suggesting that 1-phenylbut-3-yn-2-one could potentially influence multiple pathways .

Result of Action

As an α,β-unsaturated ketone, it may have potential biological activities, but specific effects at the molecular and cellular level remain to be elucidated .

properties

IUPAC Name |

1-phenylbut-3-yn-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZGMAXWGIRPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(1R,2S)-2-phenylcyclopropyl]oxirane-2-carboxamide](/img/structure/B3004557.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004566.png)

![2-(methylsulfanyl)-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B3004571.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)

![2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide](/img/structure/B3004578.png)